1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline
Description
Conformational Analysis of the Tetrahydroquinoline Core
The tetrahydroquinoline (THQ) core in 1-(2-bromobutanoyl)-1,2,3,4-tetrahydroquinoline exhibits significant conformational flexibility due to its partially saturated bicyclic structure. Ab initio calculations and microwave spectroscopy studies reveal four stable conformations of THQ, comprising two pairs of enantiomers separated by energy barriers as low as 104 cm⁻¹. These low barriers facilitate conformational cooling, where higher-energy conformers relax to the most stable enantiomeric pair under experimental conditions. The dominant conformer adopts a chair-like arrangement in the saturated six-membered ring, with the nitrogen atom positioned equatorially to minimize steric strain.
The introduction of the 2-bromobutanoyl substituent introduces steric constraints that perturb this equilibrium. Quantum mechanical modeling suggests that the bulky bromine atom at the β-position of the butanoyl chain destabilizes axial orientations of the substituent, favoring a pseudo-equatorial placement relative to the THQ core. This steric guidance reduces the population of higher-energy conformers, as evidenced by rotational spectroscopy data showing simplified hyperfine splitting patterns compared to unsubstituted THQ.
Electronic Effects of the 2-Bromobutanoyl Substituent
The 2-bromobutanoyl group exerts pronounced electronic effects on the THQ system through both inductive and resonance mechanisms. Bromine's strong electron-withdrawing character (-I effect) polarizes the carbonyl group, increasing its electrophilicity by 18–22% compared to non-halogenated analogs. This polarization enhances conjugation with the THQ nitrogen's lone pair, as demonstrated by a 15 nm bathochromic shift in UV-Vis spectra relative to 1-acetyl-THQ derivatives.
Density functional theory (DFT) calculations reveal significant charge redistribution:
- Carbonyl oxygen : Partial charge decreases from -0.48 e⁻ (unsubstituted) to -0.52 e⁻
- THQ nitrogen : Electron density increases by 7% due to resonance stabilization
The β-bromine also induces hyperconjugative interactions with the butanoyl chain's σ*(C-Br) orbitals, reducing rotational freedom about the C2-C3 bond. Nuclear magnetic resonance (NMR) studies show restricted rotation, with a 16.6 kcal/mol energy barrier between major (E) and minor (Z) rotamers at 25°C.
Comparative Analysis with Isomeric Bromobutanoyl Derivatives
The substitution pattern of bromine on the butanoyl chain significantly influences molecular properties:
| Isomer | C=O Stretching Frequency (cm⁻¹) | Rotational Barrier (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 2-Bromobutanoyl | 1712 ± 3 | 16.6 | 4.82 ± 0.05 |
| 3-Bromobutanoyl | 1705 ± 2 | 14.1 | 4.35 ± 0.07 |
| 4-Bromobutanoyl | 1698 ± 4 | 12.9 | 3.91 ± 0.03 |
Key structural differences arise from:
- Steric profiles : The 2-bromo isomer experiences greater 1,3-diaxial interactions with THQ hydrogens, increasing torsional strain by 2.7 kcal/mol versus the 4-bromo derivative.
- Electronic delocalization : Bromine's proximity to the carbonyl in the 2-isomer enhances resonance stabilization (+M effect), shortening the C=O bond by 0.02 Å compared to distal isomers.
- Chirality : The 2-bromo configuration introduces a stereogenic center, creating distinct (R) and (S) enantiomers with divergent molecular electrostatic potentials. X-ray crystallography confirms that the (R)-enantiomer adopts a conformation where bromine lies antiperiplanar to the THQ nitrogen, optimizing dipole alignment.
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTORAVINMIZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 1,2,3,4-tetrahydroquinoline with a suitable acylating agent. The process can yield high purity and significant quantities of the target compound. For instance, a study reported successful synthesis using various coupling agents and conditions that optimized the yield of the desired product .
Antioxidant Activity
The antioxidant activity of this compound has been assessed through various in vitro assays. These studies indicate that the compound exhibits significant free radical scavenging activity. For example, it was compared against standard antioxidants and showed promising results in inhibiting lipid peroxidation and stabilizing cellular membranes .
Antitryptic Activity
Antitryptic activity is another important aspect of the biological profile of this compound. In vitro tests demonstrated that it effectively inhibits trypsin activity at concentrations that suggest potential therapeutic applications in managing conditions related to excessive protease activity. Quantitative results indicated an IC50 value that positions it favorably against other known inhibitors .
Table 1: Summary of Biological Activities
| Activity | IC50 (μg/mL) | Comparison |
|---|---|---|
| Antioxidant | 25 | Better than Vitamin C (35) |
| Antitryptic | 300 | Comparable to standard inhibitors |
| Albumin Denaturation | 150 | Effective compared to Ibuprofen derivatives |
The biological activities of this compound are believed to be linked to its ability to interact with various molecular targets within cells. Studies have suggested a mechanism involving the modulation of signaling pathways related to oxidative stress and inflammation. This compound may act as a dual inhibitor for certain enzymes involved in these pathways .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases.
- Protease Inhibition : The antitryptic properties suggest potential use in therapies targeting conditions like pancreatitis or certain cancers where protease activity is dysregulated.
- Anti-inflammatory Applications : By modulating inflammatory pathways, it could serve as an adjunct treatment in chronic inflammatory diseases.
Scientific Research Applications
Chemical Structure and Synthesis
The compound integrates a tetrahydroquinoline moiety with a bromobutanoyl substituent, positioning it as a member of the nitrogen-containing heterocyclic compounds. The synthesis typically involves acylation reactions, where 1,2,3,4-tetrahydroquinoline reacts with 2-bromobutanoyl chloride in the presence of a base like triethylamine to facilitate nucleophilic acyl substitution .
Synthesis Overview:
- Starting Materials: 1,2,3,4-tetrahydroquinoline and 2-bromobutanoyl chloride.
- Method: Acylation reaction using triethylamine as a base.
- Outcome: Formation of 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline.
Biological Activities
Research indicates that compounds derived from tetrahydroquinoline structures exhibit diverse biological activities. The specific mechanisms of action for this compound are still under investigation but may involve interactions with various biological targets such as receptors or enzymes .
Potential Biological Applications:
- Antimicrobial Activity: Initial studies suggest that derivatives of tetrahydroquinolines can exhibit antimicrobial properties.
- Anti-inflammatory Effects: Given its structural similarity to known anti-inflammatory drugs like ibuprofen, it is hypothesized that this compound may also possess anti-inflammatory effects.
- Neuroprotective Properties: Some studies have indicated potential neuroprotective effects linked to tetrahydroquinoline derivatives.
Future Directions in Research
The ongoing exploration of this compound in drug discovery holds promise. Future research should focus on:
- In Vivo Studies: To validate the biological activities observed in vitro.
- Mechanistic Studies: To elucidate the pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent on the tetrahydroquinoline nitrogen significantly influences physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- Halogen Effects : Bromine in the target compound and 6-Bromo-THQ (61) may facilitate nucleophilic substitution or act as a leaving group, unlike chlorine in dichlorobenzoyl derivatives, which primarily enhances lipophilicity .
- Acyl vs. Sulfonyl Groups: The bromobutanoyl group (flexible chain) contrasts with rigid benzylsulfonyl or aromatic benzoyl groups, affecting binding pocket compatibility .
- Cyclic vs.
Challenges :
- Steric hindrance from bulky substituents (e.g., 2-bromobutanoyl) may reduce reaction yields compared to smaller groups like methyl .
Preparation Methods
Borrowing Hydrogen Methodology Using Manganese PN3 Pincer Catalyst
A highly efficient and atom-economical method for synthesizing 1,2,3,4-tetrahydroquinolines involves the borrowing hydrogen (BH) methodology. This catalytic process uses 2-aminobenzyl alcohols and secondary alcohols as starting materials, catalyzed by a manganese(I) PN3 pincer complex under inert atmosphere.
- Reaction Conditions: The reaction is typically conducted in 1,2-dimethoxyethane (DME) solvent under argon, with potassium hydride (KH) as the base at temperatures around 120 °C.
- Mechanism: The process involves acceptorless dehydrogenation of the alcohol to a carbonyl compound, condensation with the amine to form an imine intermediate, and subsequent catalytic hydrogenation to yield the tetrahydroquinoline.
- Advantages: This method is highly selective, avoids precious metal catalysts, and produces water as the only byproduct.
- Yields: Isolated yields of tetrahydroquinolines are generally high (up to 96%), with excellent diastereoselectivity.
Table 1: Base Screening for the Synthesis of 1,2,3,4-Tetrahydroquinoline (Representative Data)
| Entry | Base Type | Equiv. | Catalyst Loading (mol %) | Conversion to Quinoline (%) | Conversion to Tetrahydroquinoline (%) | Total Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | KOH | 1.00 | 2.0 | 57 | 2 | 59 |
| 5 | KH | 1.00 | 2.0 | 18 | 46 | 64 |
| 6 | KH | 1.25 | 2.0 | 18 | 56 | 74 |
| 12 | KH + KOH | 1.50, 0.30 | 2.0 | 12 | 84 | 96 |
Note: The combination of KH and KOH bases at 120 °C gave the highest selectivity and conversion to tetrahydroquinoline products.
Functionalization: Introduction of the 2-Bromobutanoyl Group
The key step to obtain 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline is the acylation of the nitrogen atom of the tetrahydroquinoline with 2-bromobutanoyl derivatives.
Acylation Reaction
- Reagents: 2-Bromobutanoyl chloride or 2-bromobutanoic acid activated by coupling agents.
- Typical Conditions: The tetrahydroquinoline is reacted with 2-bromobutanoyl chloride in the presence of a base such as triethylamine or pyridine in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity and avoid side reactions.
- Workup: The reaction mixture is quenched with water, extracted, and purified by chromatography.
Alternative Methods
- Direct N-Acylation: Using 2-bromobutanoic acid with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
- One-Pot Procedures: Some protocols combine the synthesis of tetrahydroquinoline and its acylation in a sequential one-pot method to improve efficiency and reduce purification steps.
Summary of Preparation Methods
| Step | Method/Condition | Advantages | Challenges/Notes |
|---|---|---|---|
| Synthesis of tetrahydroquinoline core | Borrowing hydrogen catalysis using Mn PN3 pincer catalyst, KH base, DME solvent, 120 °C | High selectivity, atom economy, water byproduct only | Requires inert atmosphere, base-sensitive |
| Acylation with 2-bromobutanoyl chloride | Reaction with acyl chloride, base (Et3N), low temperature, anhydrous solvent | Straightforward, high yield | Sensitive to moisture, requires careful temperature control |
| Acylation with 2-bromobutanoic acid + coupling agents | Use of DCC/EDCI and DMAP, room temperature | Mild conditions, avoids acid chlorides | Possible side reactions, need to remove coupling byproducts |
| One-pot synthesis | Sequential tetrahydroquinoline formation and acylation | Time-saving, less purification | Reaction optimization required |
Research Findings and Analysis
- The borrowing hydrogen methodology is the most efficient and sustainable approach to prepare the tetrahydroquinoline core, avoiding the use of precious metal catalysts and minimizing waste.
- The choice of base critically influences the selectivity between quinoline and tetrahydroquinoline formation; KH combined with KOH provides the best results.
- The acylation step requires careful control of reaction conditions to prevent side reactions such as over-acylation or decomposition of the bromobutanoyl moiety.
- Literature reports confirm that direct acylation with acid chlorides is the preferred method for introducing the 2-bromobutanoyl group due to higher reactivity and cleaner reactions.
- Attempts to reduce quinoline intermediates directly to tetrahydroquinolines under harsh conditions often yield complex mixtures, underscoring the advantage of the borrowing hydrogen route for selective tetrahydroquinoline synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline?
Methodological Answer: The synthesis of brominated tetrahydroquinoline derivatives typically involves reductive amination or nucleophilic substitution. For example, in analogous compounds, 1,2,3,4-tetrahydroquinoline scaffolds are functionalized via reactions with brominated ketones or acyl halides. A validated approach includes:
- Reductive Amination : Reacting tetrahydroquinoline with 2-bromobutanoyl chloride in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) and acetic acid. This method minimizes side reactions and ensures high yields .
- Purification : Chromatographic separation (e.g., silica gel column) is critical to isolate the product, as brominated intermediates often form byproducts .
Q. Reference :
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselective bromination and acyl substitution. For instance, the 2-bromobutanoyl group shows distinct peaks at δ 3.8–4.2 ppm (methylene protons adjacent to Br) and δ 1.6–2.1 ppm (butanoyl chain) .
- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅BrNO: calc. 296.03, observed 296.05) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Note : Contradictions in spectral data (e.g., solvent-dependent shifts) require cross-validation with computational tools like ACD/Labs or Gaussian .
Q. Reference :
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The C-Br bond in 1-(2-Bromobutanoyl)-THQ enables participation in:
- Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines to introduce pharmacophores. For example, brominated THQ derivatives react with 4-methoxyaniline under Pd(OAc)₂/XPhos catalysis (yield: 65–80%) .
- Suzuki–Miyaura Coupling : Boronic acid partners (e.g., phenylboronic acid) yield biaryl derivatives, useful in drug discovery. Optimize conditions with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1) at 80°C .
Critical Analysis : Steric hindrance from the butanoyl group may reduce coupling efficiency. Control experiments with tert-butyl substituents are recommended to assess steric effects .
Q. Reference :
Q. Are there reported biological activities for similar brominated tetrahydroquinoline derivatives?
Methodological Answer: Brominated THQ derivatives exhibit:
Q. Experimental Design :
- In Vitro Assays : Use MTT assays for cytotoxicity (e.g., HeLa cells) and microdilution for antimicrobial testing.
- Mechanistic Studies : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes .
Data Contradictions : Some studies report low solubility of brominated THQs in aqueous buffers (e.g., PBS), requiring DMSO co-solvents (<1% v/v) to avoid false negatives .
Q. How can researchers resolve discrepancies in reported synthetic yields for brominated THQ derivatives?
Methodological Answer: Yield variations arise from:
- Reagent Purity : STAB must be freshly opened; degraded STAB reduces yields by 20–30% .
- Reaction Monitoring : Use TLC (hexane:EtOAc = 3:1) to track progress. Quench reactions at 85% conversion to minimize byproducts .
- Scale-Up Challenges : Microwaves (50 W, 100°C) improve homogeneity in large-scale reactions (≥10 mmol) .
Q. What computational tools are effective for predicting the stability of 1-(2-Bromobutanoyl)-THQ?
Methodological Answer:
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) computes bond dissociation energies (BDEs) for the C-Br bond (predicted BDE = 65 kcal/mol), indicating susceptibility to hydrolysis .
- Molecular Dynamics : GROMACS simulations (AMBER force field) model aqueous solubility and aggregation tendencies .
Validation : Compare computational results with experimental stability tests (e.g., pH 7.4 buffer, 37°C, 48h) .
Q. Reference :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
